REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[CH:4][C:5]([C:8](N(OC)C)=[O:9])=[N:6][CH:7]=1.[CH3:14][CH2:15][Mg+].[Br-]>>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([C:8](=[O:9])[CH2:14][CH3:15])=[N:6][CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
OC=1C=CC(=NC1)C(=O)N(C)OC
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
CC[Mg+].[Br-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=CC(=NC1)C(CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.2 g | |
YIELD: PERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |